molecular formula C7H16NOS+ B1193921 Acetylthiocholine CAS No. 4468-05-7

Acetylthiocholine

Cat. No. B1193921
CAS RN: 4468-05-7
M. Wt: 162.28 g/mol
InChI Key: GFFIJCYHQYHUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An agent used as a substrate in assays for cholinesterases, especially to discriminate among enzyme types.

Scientific Research Applications

In Vitro Acetylcholinesterase Inhibition

Acetylthiocholine is primarily used in the investigation of acetylcholinesterase inhibition, which is a significant area of research in neurodegenerative disorders such as Alzheimer’s disease. The study by Tuzimski & Petruczynik (2021) demonstrated the use of acetylthiocholine in the in vitro assessment of acetylcholinesterase activity inhibition by plant extracts and isoquinoline alkaloids. This research highlighted the effectiveness of acetylthiocholine in discovering compounds that may have therapeutic potential against diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Tuzimski & Petruczynik, 2021).

Nonenzymatic Hydrolysis with Silver Nanoparticles

Another innovative application involves the nonenzymatic hydrolysis of acetylthiocholine by silver nanoparticles. Hernández et al. (2019) explored this process, revealing the potential of silver nanoparticles to catalyze the hydrolysis of acetylthiocholine, bypassing the need for enzymatic interaction. This study opens new avenues for the utilization of acetylthiocholine in various biochemical assays and potentially in the development of novel diagnostic tools (Hernández et al., 2019).

Nerve Gas Detection

Acetylthiocholine's derivatives are instrumental in the detection of nerve gases, as noted by Virel et al. (2009). In their research, the hydrolysis of acetylthiocholine mediated by acetylcholine esterase produced thiocholine, which then interacted with nanoparticles, demonstrating a colorimetric change. This method provides a simple and sensitive approach for the detection of acetylcholine esterase inhibitors, which are often components of nerve gases (Virel et al., 2009).

Erythrocyte Acetylcholinesterase Determination

Bissbort et al. (2001) developed a novel method for determining erythrocyte acetylcholinesterase using acetylthiocholine. This approach was found to be reliable and easily automatable, making it suitable for large-scale clinical applications, especially in cases of organophosphate poisoning (Bissbort et al., 2001).

AChE Inhibitor Screening with Gold Nanoparticles

Wang et al. (2009) discussed a colorimetric assay method for acetylcholinesterase activity and its inhibitor screening using gold nanoparticles. This method highlighted the role of acetylthiocholine in the enzymatic reaction leading to the aggregation of nanoparticles, providing a convenient approach for high-throughput screening of AChE inhibitors (Wang et al., 2009).

properties

CAS RN

4468-05-7

Product Name

Acetylthiocholine

Molecular Formula

C7H16NOS+

Molecular Weight

162.28 g/mol

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1

InChI Key

GFFIJCYHQYHUHB-UHFFFAOYSA-N

SMILES

CC(=O)SCC[N+](C)(C)C

Canonical SMILES

CC(=O)SCC[N+](C)(C)C

Other CAS RN

4468-05-7

synonyms

(2-Mercaptoethyl)trimethylammonium Acetate
Acetylthiocholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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